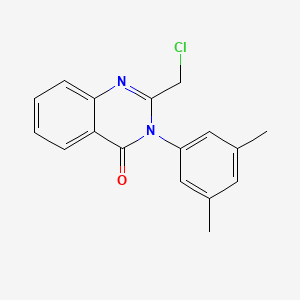

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

Description

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is a disubstituted quinazolinone derivative characterized by a chloromethyl group at position 2 and a 3,5-dimethylphenyl group at position 3 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARPXKXAUAAOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone typically involves the reaction of 3,5-dimethylaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 2-chloromethylbenzoic acid under appropriate conditions to yield the desired quinazolinone compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the quinazolinone core.

Scientific Research Applications

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Functional Analogues

Key Comparisons

(a) Substituent-Driven Activity

- Antimicrobial Activity : The target compound’s chloromethyl group enables covalent interactions with microbial enzymes, while the 3,5-dimethylphenyl group enhances membrane penetration. In contrast, quinconazole’s triazole and dichlorophenyl groups confer fungicidal activity via cytochrome P450 inhibition .

- Antitumor Activity : 2-Benzylmercapto derivatives exhibit moderate antitumor activity (MGI%: 19%), likely through thiol-mediated redox disruption. The target compound lacks this mechanism but shows superior antifungal efficacy .

- COX-2 Inhibition : 3-Phenyl-2-[(E)-2-phenylethenyl] derivatives with para-sulfonamide groups achieve COX-2 inhibition (47.1%) via steric hindrance and hydrogen bonding, a pathway distinct from the target compound’s antimicrobial action .

Research Findings and Data

Mechanistic Insights

- The target compound’s antifungal activity may involve disruption of ergosterol biosynthesis, akin to azoles, but with enhanced potency due to its lipophilic substituents .

- Apabetalone’s efficacy in cardiovascular diseases stems from BET bromodomain binding, altering transcriptional regulation of atherogenic genes .

Biological Activity

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which has garnered interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The synthesis of this compound has been reported using an improved one-step method involving o-anthranilic acids as starting materials. This method is noted for its efficiency and mild reaction conditions, allowing for the convenient preparation of various derivatives with potential biological activities .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from 2-chloromethyl-4(3H)-quinazolinones have shown promising anticancer activity in vitro. Specifically, studies have demonstrated that certain derivatives can inhibit cell growth in a dose-dependent manner. The compound A3 was particularly effective against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells with IC50 values of approximately 10 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Antimicrobial Activity

Quinazolinone derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have shown that these compounds possess activity against both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring significantly influences their antibacterial profile. For example, compounds with methoxy or methyl substitutions demonstrated enhanced activity compared to those with other groups .

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinazolinones are also recognized for their anti-inflammatory and analgesic properties. Some derivatives have outperformed traditional non-steroidal anti-inflammatory drugs (NSAIDs) in experimental models, indicating their potential as therapeutic agents . Furthermore, research has highlighted the antioxidant activity of certain quinazolinones, suggesting their role in combating oxidative stress-related diseases .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines. The results indicated that modifications at specific positions on the quinazolinone scaffold could enhance cytotoxicity significantly.

- Antimicrobial Evaluation : Another investigation focused on the synthesis of novel quinazoline derivatives and their antimicrobial evaluation against a panel of bacterial strains. The findings revealed that compounds with hydroxyl or chloro groups exhibited superior antimicrobial activities compared to others.

Q & A

Basic: What are the common synthetic routes for preparing 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone?

Answer:

The synthesis typically involves cyclocondensation of methyl 2-acylaminobenzoate derivatives with substituted amines under acidic conditions. A general protocol (derived from analogous quinazolinones) includes:

- Reacting methyl N-acetylanthranilate with 3,5-dimethylphenylamine hydrochloride in the presence of P₂O₅ and N,N-dimethylcyclohexylamine at 180°C for 45 minutes .

- Post-reaction, alkaline workup (pH 8–9 with NaOH) followed by solvent extraction (CH₂Cl₂) and recrystallization yields the quinazolinone core. The chloromethyl group is introduced via nucleophilic substitution or alkylation, often using chloromethyl pivalate or similar reagents under controlled temperatures (e.g., 50–60°C) .

Advanced: How can substituent effects on the 3,5-dimethylphenyl group influence reaction yields or regioselectivity?

Answer:

Steric hindrance from the 3,5-dimethyl groups may reduce nucleophilic attack at the C2 position, requiring optimized reaction conditions:

- Use of polar aprotic solvents (e.g., DMF) to enhance solubility.

- Catalytic silver(I) oxide to facilitate electrophilic substitutions .

- Kinetic studies (via HPLC or NMR monitoring) can identify intermediates, guiding adjustments in stoichiometry or temperature to mitigate steric effects .

Basic: What biological activities are associated with quinazolinone derivatives like this compound?

Answer:

4(3H)-Quinazolinones exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Specific analogs with 3-aryl substituents (e.g., 3-(4-chlorophenyl)) show anti-endotoxic activity by neutralizing pro-inflammatory cytokines (TNFα, NO) . The chloromethyl group may enhance electrophilic reactivity, potentially improving binding to biological targets like kinases or DNA .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Core modifications: Introduce electron-withdrawing groups (e.g., nitro, fluoro) at C6/C7 to enhance metabolic stability .

- Side-chain diversification: Replace chloromethyl with thioether or sulfonamide groups to modulate solubility and target affinity .

- In vitro assays: Test cytotoxicity (via MTT assay) and anti-inflammatory activity (LPS-induced cytokine release in macrophages) to correlate substituents with potency .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons of 3,5-dimethylphenyl at δ 6.8–7.2 ppm) .

- IR spectroscopy: Stretching frequencies (C=O at ~1680 cm⁻¹, C-Cl at ~750 cm⁻¹) validate functional groups .

- X-ray crystallography: Resolves intramolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Hydrogen bonding networks: Intramolecular N1–H1⋯O2 interactions stabilize planar conformations, critical for docking studies .

- Dihedral angle analysis: Angles <10° between quinazolinone and aryl rings suggest π-π stacking potential, which can be exploited in drug design .

Basic: How should researchers handle contradictions in reported biological data for quinazolinones?

Answer:

- Control standardization: Ensure consistent cell lines (e.g., RAW 264.7 for inflammation assays) and endotoxin-free reagents .

- Meta-analysis: Compare IC₅₀ values across studies, accounting for variations in assay conditions (e.g., serum concentration, incubation time) .

Advanced: What mechanistic insights can electrochemical methods provide for quinazolinone reactivity?

Answer:

- Dual oxidative C(sp³)–H amination: Electrochemical techniques (e.g., cyclic voltammetry) reveal redox potentials of intermediates, guiding selective functionalization at C2 or C3 positions .

- Metabolite profiling: Identify oxidation products (e.g., hydroxylated derivatives) using LC-MS to predict in vivo behavior .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE: Use nitrile gloves and fume hoods due to potential irritancy of chloromethyl groups .

- Storage: Keep desiccated at –20°C to prevent hydrolysis of the chloromethyl moiety .

Advanced: How can computational modeling predict the compound’s solubility and bioavailability?

Answer:

- LogP calculations: Software like ACD/Labs estimates partition coefficients (e.g., LogP ~3.5) to guide solvent selection for formulations .

- Molecular dynamics simulations: Model interactions with lipid bilayers to predict passive diffusion across membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.